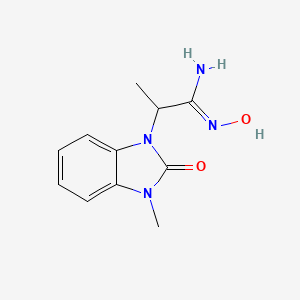

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide

Description

Properties

CAS No. |

85475-55-4 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

N'-hydroxy-2-(3-methyl-2-oxobenzimidazol-1-yl)propanimidamide |

InChI |

InChI=1S/C11H14N4O2/c1-7(10(12)13-17)15-9-6-4-3-5-8(9)14(2)11(15)16/h3-7,17H,1-2H3,(H2,12,13) |

InChI Key |

HAHGHPPXKUEBCP-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N/O)/N)N1C2=CC=CC=C2N(C1=O)C |

Canonical SMILES |

CC(C(=NO)N)N1C2=CC=CC=C2N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide typically involves the reaction of benzimidazole derivatives with appropriate methylating agents such as iodomethane . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is a complex organic compound belonging to the class of benzimidazole derivatives. The structure comprises a benzimidazole ring fused with a 2,3-dihydro moiety and features a hydroxylamine functional group attached to the nitrogen atom. This compound is characterized by its unique arrangement of functional groups, which includes an ethanimidamide side chain and a ketone functionality, contributing to its potential biological activity.

Research indicates that 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibits significant biological activities and has been evaluated for its potential as an agent for several applications.

Potential Applications

The applications of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide are diverse:

- Drug Development The compound can be a starting point for synthesizing new pharmaceuticals.

- Agrochemicals This can be a building block in creating new crop protection agents.

- Material Science It can be used in developing novel materials with specific properties.

Interaction studies involving 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide focus on its binding affinity to various biological targets. The uniqueness of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide lies in its specific combination of hydroxylamine functionality and the ethanimidamide side chain, which enhances its biological activity compared to simpler derivatives.

Related Compounds

Several compounds share structural features with 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylbenzimidazole | Benzimidazole core | Simpler structure; less biological activity |

| 5-Hydroxybenzimidazole | Hydroxyl group on benzene ring | Potentially different pharmacological profile |

| 1H-Benzimidazolium salts | Positively charged nitrogen | Enhanced solubility; different reactivity |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- The target compound ’s ethanimidamide group may enhance hydrogen-bonding interactions or act as a directing group in catalysis, similar to N,O-bidentate ligands .

- Oxobutanenitrile in contributes to electron-deficient character, relevant for charge transport in organic semiconductors .

Spectroscopic and Crystallographic Insights

NMR Spectral Trends

Hydrogen Bonding and Crystal Packing

- The target compound ’s hydroxyl and ethanimidamide groups may form intermolecular O–H⋯N or N–H⋯O hydrogen bonds, similar to patterns observed in (O–H⋯O and O–H⋯N interactions stabilizing supramolecular assemblies).

- In , C–H⋯O and π-π interactions dominate crystal packing, with inversion dimers linked via C21–H21B⋯O3 bonds.

Table 2: Functional Comparison

Notable Findings:

- The target compound ’s hydroxyl and ethanimidamide groups could enable dual functionality, such as metal chelation (pharmacological) and electron donation (electronics), bridging applications seen in and .

Biological Activity

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS No. 85475-55-4) is a synthetic organic compound belonging to the class of benzimidazole derivatives. Its unique structure, which includes a benzimidazole ring fused with a 2,3-dihydro moiety and a hydroxylamine functional group, contributes to its notable biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, interaction studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide is C11H14N4O2. The structural characteristics are pivotal for its biological functions:

| Feature | Description |

|---|---|

| Benzimidazole Core | Central structure providing pharmacological activity |

| Hydroxylamine Group | Contributes to reactivity and binding affinity |

| Ethanimidamide Side Chain | Enhances biological activity compared to simpler derivatives |

Biological Activity

Research indicates that 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibits significant biological activities across various assays:

- Antagonistic Activity : This compound has been evaluated for its antagonistic effects on serotonin receptors (5-HT3 and 5-HT4). In vitro studies have shown that derivatives of benzimidazole can exhibit high affinity for these receptors ( ). For instance, amidic derivatives have demonstrated up to ten times greater activity than their ester counterparts in binding assays.

- Interaction Studies : Interaction studies reveal that the compound binds effectively to various biological targets. The binding affinity of 12a (a related compound) was noted with a Ki value of 3.8 nM in receptor binding tests ( ).

- Pharmacological Implications : The presence of the hydroxylamine group enhances the compound's reactivity with biological targets, potentially leading to therapeutic applications in treating conditions influenced by serotonin pathways.

Case Studies

Several studies have explored the pharmacological potential of compounds related to 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide:

- Study on Antagonistic Effects : A series of benzimidazole derivatives were synthesized and tested for their ability to antagonize serotonin receptors. The findings indicated that specific modifications in the structure significantly influenced receptor affinity and selectivity ( ).

- In Vivo Assessments : In vivo studies involving the von Bezold-Jarisch reflex in rats demonstrated that certain derivatives could effectively lower physiological responses associated with serotonin activation ( ).

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. Key aspects include:

- Substituent Effects : Variations in substituents at critical positions on the benzimidazole ring can lead to significant differences in biological activity. For example, compounds with ethyl or cyclopropyl groups at specific positions showed moderate to high receptor affinity ( ).

- Comparative Analysis : When compared to simpler benzimidazole derivatives, 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide exhibited enhanced activity due to its unique combination of functional groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.